3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole
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Overview
Description
3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole is a complex organic compound that combines the structural features of pyrimidine and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole typically involves multi-step organic reactions
Pyrimidine Synthesis: The pyrimidine ring can be synthesized through a condensation reaction involving 2-chloro-5-(trifluoromethyl)pyrimidine. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Indole Introduction: The indole ring is then introduced via a coupling reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base like sodium carbonate, and a boronic acid derivative of indole.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Coupling Reactions: The indole moiety can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a corresponding oxide.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism by which 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyrimidine: Shares the pyrimidine core but lacks the indole moiety.
1-methyl-1H-indole: Contains the indole structure but without the pyrimidine ring.
3-(2-chloro-5-(trifluoromethyl)pyridine)-1-methyl-1H-indole: Similar structure but with a pyridine ring instead of pyrimidine.
Uniqueness
The uniqueness of 3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-methyl-1H-indole lies in its combination of the pyrimidine and indole rings, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N3/c1-21-7-9(8-4-2-3-5-11(8)21)12-10(14(16,17)18)6-19-13(15)20-12/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXBRYZPIPDXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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